1-Dodecyne, 12-(1,1-dimethylethoxy)-
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Overview
Description
1-Dodecyne, 12-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C16H30O. It is a derivative of 1-dodecyne, which is an alkyne with a triple bond between the first and second carbon atoms in a twelve-carbon chain. The addition of the 12-(1,1-dimethylethoxy) group introduces an ether functionality, making this compound unique in its structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyne, 12-(1,1-dimethylethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 1-dodecyne, which can be prepared by the dehydrohalogenation of 1-dodecyl halide.
Etherification: The 12-(1,1-dimethylethoxy) group is introduced through an etherification reaction. This involves the reaction of 1-dodecyne with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired ether.
Industrial Production Methods
Industrial production of 1-Dodecyne, 12-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Dehydrohalogenation: Using a suitable catalyst to convert 1-dodecyl halide to 1-dodecyne.
Etherification: Large-scale etherification using tert-butyl alcohol and an acid catalyst in a continuous flow reactor to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Dodecyne, 12-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alkanes.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Various substituted ethers
Scientific Research Applications
1-Dodecyne, 12-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Dodecyne, 12-(1,1-dimethylethoxy)- involves its interaction with molecular targets through its alkyne and ether functionalities. The triple bond can participate in cycloaddition reactions, while the ether group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Dodecyne: A simpler alkyne without the ether functionality.
1-Dodecene: An alkene with a double bond instead of a triple bond.
1-Dodecanol: An alcohol with a hydroxyl group instead of an alkyne.
Uniqueness
1-Dodecyne, 12-(1,1-dimethylethoxy)- is unique due to the presence of both an alkyne and an ether group in its structure
Properties
CAS No. |
121587-78-8 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
12-[(2-methylpropan-2-yl)oxy]dodec-1-yne |
InChI |
InChI=1S/C16H30O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h1H,6-15H2,2-4H3 |
InChI Key |
AEBYADFKFLZOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCCCCCC#C |
Origin of Product |
United States |
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